molecular formula C26H48O4 B106043 Dinonyl cyclohexane-1,2-dicarboxylate CAS No. 331673-15-5

Dinonyl cyclohexane-1,2-dicarboxylate

Cat. No. B106043
M. Wt: 424.7 g/mol
InChI Key: GGLHXZYMYYBBHT-UHFFFAOYSA-N
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Description

Dinonyl cyclohexane-1,2-dicarboxylate, also known as DINCH, is a colorless, odorless liquid . It is used as a plasticizer for the manufacture of flexible plastic articles in sensitive application areas such as toys, medical devices, and food packaging . It is considered an alternative to phthalate plasticizers, which are known to be endocrine disruptors .


Synthesis Analysis

DINCH can be synthesized by the reaction of isononyl alcohol and hexahydro phthalic anhydride . The reaction is carried out in a kettle under normal pressure, heated to 180°C, and maintained at 250°C for 5 hours . The resulting product is then processed through a falling film evaporator and a stripping tank to remove impurities .


Molecular Structure Analysis

The molecular formula of DINCH is C26H48O4 . It consists of a cyclohexane ring with two carboxylate groups attached, each esterified with an isononyl group .


Chemical Reactions Analysis

The primary chemical reaction involved in the production of DINCH is the esterification of hexahydro phthalic anhydride with isononyl alcohol . This reaction is catalyzed by acetic anhydride .


Physical And Chemical Properties Analysis

DINCH is a colorless, odorless liquid with a specific gravity slightly less than 1 . It is soluble in various organic solvents but practically insoluble in water . The vapor pressure of DINCH is 0.0000013 hPa at 50°C .

Scientific Research Applications

  • Plasticizer Applications : Dinonyl cyclohexane-1,2-dicarboxylate, also known as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), is used as a new generation plasticizer. It replaces dialkyl benzene-1,2-dicarboxylate to improve polymer flexibility, particularly in PVC, while reducing toxic effects on human health during environmental release (Dziwiński, Poźniak, & Lach, 2017).

  • Environmental Exposure Monitoring : DINCH is increasingly used as a phthalate substitute in various products. Its metabolites in human urine, such as cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH), are potential biomarkers for assessing environmental exposure to this compound (Silva et al., 2013).

  • Identification of Biomarkers : Research has identified several urinary oxidative metabolites as specific biomarkers of DINCH exposure. These include cyclohexane-1,4-dicarboxylic acid, mono hydroxyisononyl ester (MHNCH), which are useful for monitoring human exposure to DINCH (Silva et al., 2012).

  • Medical Device Applications : DINCH is recommended as an alternative plasticizer for medical devices due to its balanced properties and low health risks. It shows no indication of toxicity or genotoxicity, making it suitable for sensitive applications (Wadey, 2003).

  • Blood Container Applications : DINCH is explored as an alternative plasticizer for blood containers. It shows protective effects on red blood cells and improved cold resistance, making it a potential substitute for conventional plasticizers used in medical containers (Morishita et al., 2018).

  • Catalytic Activity in Organic Synthesis : Cyclohexane-1,2-dicarboxylate compounds are used in catalysis, particularly in the oxidation of cyclohexane, demonstrating significant potential in organic synthesis (Hazra et al., 2014).

properties

IUPAC Name

dinonyl cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLHXZYMYYBBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274054
Record name Dinonyl cyclohexane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dinonyl cyclohexane-1,2-dicarboxylate

CAS RN

331673-15-5
Record name Dinonyl cyclohexane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EJ Dziwiński, BP Poźniak, J Lach - Polymer Testing, 2017 - Elsevier
2-Cyclohexane dicarboxylic acid diisononyl ester is also known as diisononyl cyclohexane-1,2-dicarboxylate (DINCH) is a complex mixture of the hydrogenation products of diisononyl …
Number of citations: 3 www.sciencedirect.com
Z Liu - Green Catalytic Hydrogenation of Phthalate …, 2022 - Springer
Foreign and Domestic Inventions and Patents | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Green …
Number of citations: 0 link.springer.com
T Thiemann - Open Chemistry Journal, 2021 - benthamopen.com
Dialkyl phthalates have been used as plasticizers in polymers for decades. As mobile, small weight molecules, phthalates have entered the environment, where they have become …
Number of citations: 21 benthamopen.com

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